Cas no 1007542-24-6 ([3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol)
![[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol structure](https://ja.kuujia.com/scimg/cas/1007542-24-6x500.png)
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol 化学的及び物理的性質
名前と識別子
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- [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol
- 3-Methyl-1-(1-methylethyl)-1H-pyrazole-4-methanol
- 1H-Pyrazole-4-methanol, 3-methyl-1-(1-methylethyl)-
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- インチ: 1S/C8H14N2O/c1-6(2)10-4-8(5-11)7(3)9-10/h4,6,11H,5H2,1-3H3
- InChIKey: DPYFNWLRVTXZCZ-UHFFFAOYSA-N
- SMILES: OCC1C(C)=NN(C=1)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 127
- XLogP3: 0.4
- トポロジー分子極性表面積: 38
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386302-2.5g |
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol |
1007542-24-6 | 95% | 2.5g |
$1230.0 | 2024-06-05 | |
Enamine | EN300-386302-0.1g |
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol |
1007542-24-6 | 95% | 0.1g |
$553.0 | 2024-06-05 | |
Enamine | EN300-386302-0.25g |
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol |
1007542-24-6 | 95% | 0.25g |
$579.0 | 2024-06-05 | |
Enamine | EN300-386302-0.5g |
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol |
1007542-24-6 | 95% | 0.5g |
$603.0 | 2024-06-05 | |
Enamine | EN300-386302-0.05g |
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol |
1007542-24-6 | 95% | 0.05g |
$528.0 | 2024-06-05 | |
Enamine | EN300-386302-1.0g |
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol |
1007542-24-6 | 95% | 1.0g |
$628.0 | 2024-06-05 | |
Enamine | EN300-386302-10.0g |
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol |
1007542-24-6 | 95% | 10.0g |
$2701.0 | 2024-06-05 | |
Enamine | EN300-386302-5.0g |
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol |
1007542-24-6 | 95% | 5.0g |
$1821.0 | 2024-06-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076428-1g |
[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol |
1007542-24-6 | 95% | 1g |
¥4200.0 | 2023-04-06 |
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanolに関する追加情報
Recent Advances in the Study of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol (CAS: 1007542-24-6)
The compound [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol (CAS: 1007542-24-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole core and hydroxyl functional group, has shown promising potential in various therapeutic applications. Recent studies have explored its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical applications.
One of the key areas of interest is the compound's role as a building block in the synthesis of more complex molecules. Researchers have developed efficient synthetic routes to produce [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol with high yield and purity. These methods often involve multi-step reactions, including condensation and reduction steps, to achieve the desired product. The optimization of these synthetic pathways is crucial for scaling up production and ensuring reproducibility in industrial settings.
In addition to its synthetic utility, [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol has been investigated for its biological activities. Preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzymes and receptors, making it a candidate for further drug discovery efforts. For instance, it has been tested in vitro against targets associated with inflammatory and metabolic disorders. The results indicate that the compound's activity is influenced by its structural features, particularly the hydroxyl group and the pyrazole ring.
Recent pharmacological studies have also explored the compound's potential as a modulator of cellular signaling pathways. In one study, [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol was found to interact with specific protein kinases, suggesting its possible application in oncology. The compound's ability to selectively inhibit certain kinases while sparing others highlights its potential for targeted therapy. However, further in vivo studies are needed to validate these findings and assess the compound's safety and efficacy.
Another promising avenue of research involves the derivatization of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol to enhance its pharmacological properties. By modifying the hydroxyl group or introducing additional functional groups, researchers aim to improve the compound's bioavailability, solubility, and target specificity. Several derivatives have already been synthesized and screened for activity, with some showing superior performance compared to the parent compound.
Despite these advancements, challenges remain in the development of [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol-based therapeutics. Issues such as metabolic stability, toxicity, and formulation need to be addressed to translate laboratory findings into clinical applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, [3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanol (CAS: 1007542-24-6) represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its synthetic accessibility, biological activity, and potential for derivatization make it a valuable tool for drug discovery and development. Continued research efforts will undoubtedly shed more light on its applications and pave the way for novel therapeutic agents.
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